L-803,087 Trifluoroacetate
CAS No.:
Cat. No.: VC0004431
Molecular Formula: C27H30F5N5O5
Molecular Weight: 599.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C27H30F5N5O5 |
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Molecular Weight | 599.5 g/mol |
IUPAC Name | methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C25H29F2N5O3.C2HF3O2/c1-35-24(34)20(10-6-12-30-25(28)29)31-21(33)11-5-9-17-18-13-16(26)14-19(27)23(18)32-22(17)15-7-3-2-4-8-15;3-2(4,5)1(6)7/h2-4,7-8,13-14,20,32H,5-6,9-12H2,1H3,(H,31,33)(H4,28,29,30);(H,6,7)/t20-;/m0./s1 |
Standard InChI Key | IIRYZHRNVKQVGQ-BDQAORGHSA-N |
Isomeric SMILES | COC(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
SMILES | COC(=O)C(CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Canonical SMILES | COC(=O)C(CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Properties
Chemical Identity
L-803,087 trifluoroacetate is characterized by the following identifiers and structural information:
The compound consists of a complex structure featuring a 5,7-difluoro-2-phenyl-1H-indole moiety connected to a modified L-arginine methyl ester via a four-carbon chain, with trifluoroacetic acid as the salt counterion.
Physical Properties
The physical and handling properties of L-803,087 trifluoroacetate are important considerations for laboratory applications:
Pharmacological Profile
Receptor Binding and Selectivity
L-803,087 trifluoroacetate exhibits exceptional selectivity for the somatostatin receptor subtype 4 (sst4). The binding affinities across different somatostatin receptor subtypes demonstrate this selectivity:
Receptor Subtype | Ki Value (nM) | Relative Selectivity |
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sst4 | 0.7 | 1× (reference) |
sst1 | 199 | 284× less potent |
sst2 | 4720 | 6743× less potent |
sst3 | 1280 | 1829× less potent |
sst5 | 3880 | 5543× less potent |
These values establish that L-803,087 trifluoroacetate has at least 280-fold higher selectivity for the sst4 receptor compared to other somatostatin receptor subtypes , making it an invaluable tool for studying sst4-specific functions.
Mechanism of Action
As a selective sst4 receptor agonist, L-803,087 trifluoroacetate activates this G-protein coupled receptor (GPCR), which is coupled to Gi/o proteins. Activation of this receptor leads to:
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Inhibition of adenylyl cyclase, resulting in reduced cAMP production
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Modulation of potassium and calcium ion channels
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Regulation of various downstream signaling cascades
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Inhibition of stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis
These molecular events contribute to the compound's biological activities observed in various experimental models.
Biological Activities
Neurological Effects
L-803,087 trifluoroacetate demonstrates significant neurological activities in both in vitro and in vivo studies:
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Facilitates AMPA-mediated hippocampal synaptic responses in vitro
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Modulates cognitive functions through effects on neurotransmission
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Influences neuroendocrine activities in the central nervous system
These neurological effects highlight the importance of sst4 receptors in modulating excitatory neurotransmission in the brain, particularly in hippocampal regions.
Research Applications
Neuroscience Research
L-803,087 trifluoroacetate serves as an important tool in neuroscience research, particularly for:
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Investigating the physiological and pharmacological roles of somatostatin receptors in various biological processes
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Studying sst4-mediated effects on stress response mechanisms
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Exploring potential implications in neuropsychiatric disorders
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Examining somatostatin's role in modulating excitatory neurotransmission in the hippocampus
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Understanding the connection between somatostatin signaling and cognitive functions
Alcohol and Addiction Studies
Recent research has revealed important applications of L-803,087 trifluoroacetate in addiction research:
A study by Robinson and colleagues (2023) demonstrated that:
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Binge-like ethanol intake decreases somatostatin (SST) expression in the central nucleus of the amygdala (CeA)
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Administration of L-803,087 trifluoroacetate into the CeA reduces binge ethanol intake
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This effect appears to be mediated specifically through the sst4 receptor
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These findings suggest a potential therapeutic avenue for alcohol use disorders through targeting the somatostatin system
Cancer Research
Somatostatin receptors are often overexpressed in various tumors, making L-803,087 trifluoroacetate relevant in cancer research:
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Used to study signaling pathways related to somatostatin receptors in the context of cancer
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Helps investigate the potential of sst4 receptors as therapeutic targets in cancer treatment
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Contributes to research on targeted therapies exploiting somatostatin receptor expression patterns in tumors
Experimental Protocols and Usage
In laboratory research, L-803,087 trifluoroacetate is typically used according to the following guidelines:
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Preparation of stock solutions:
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Dosing in animal studies:
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Storage and handling:
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Store powder at -20°C
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Avoid repeated freeze-thaw cycles of solutions
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Use appropriate safety precautions when handling the compound
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Molecular Comparison with Related Compounds
L-803,087 trifluoroacetate belongs to a family of somatostatin receptor agonists, each with distinct selectivity profiles. Compared to other somatostatin receptor ligands, L-803,087 trifluoroacetate stands out for its high selectivity for the sst4 receptor subtype.
The compound is structurally related to L-803,087 (the free base form), with the addition of trifluoroacetic acid to form the salt. This salt formation enhances solubility and stability for research applications.
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